2-(Dimethylamino)-4-methylpyrimidin-5-ol
Description
2-(Dimethylamino)-4-methylpyrimidin-5-ol is a substituted pyrimidine derivative characterized by a hydroxyl group at position 5, a methyl group at position 4, and a dimethylamino group at position 2. Pyrimidine derivatives are widely studied for their pharmacological and chemical properties, including kinase inhibition, antibacterial activity, and chelating capabilities.
Properties
IUPAC Name |
2-(dimethylamino)-4-methylpyrimidin-5-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-6(11)4-8-7(9-5)10(2)3/h4,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGYDORUFXXCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524483 | |
| Record name | 2-(Dimethylamino)-4-methylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92635-40-0 | |
| Record name | 2-(Dimethylamino)-4-methylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Strategies for Dimethylamino Group Introduction
The dimethylamino group at position 2 of the pyrimidine ring is typically introduced via nucleophilic displacement of a halogen atom. In a study by De Gruyter, chlorine at the 2-position of 5-chloro-7-methylthiazolo[5,4-d]pyrimidin-2-amine was displaced using secondary amines like morpholine or piperidine under reflux in ethanol . Adapting this methodology, substituting chlorine with dimethylamine could yield the target dimethylamino derivative.
Reaction Conditions :
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Solvent : Ethanol or dimethylformamide (DMF)
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Temperature : Reflux (78–100°C)
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Catalyst : None required for simple substitutions
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Yield : ~85–90% (extrapolated from morpholine/piperidine analogs)
A critical consideration is the steric and electronic effects of the methyl group at position 4, which may hinder nucleophilic attack. To mitigate this, elevated temperatures (100–120°C) and prolonged reaction times (8–12 hours) are recommended .
Catalytic Amination for Direct Functionalization
The patent US6365740B1 describes a catalytic amination process for converting 5-alkoxymethylpyrimidines to aminomethyl derivatives using ammonia and Al₂O₃ . While this method targets primary amines, modifying the ammonia source to dimethylamine could theoretically introduce the dimethylamino group.
Key Parameters :
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Catalyst : Al₂O₃ (Lewis acid, enhances electrophilicity at the reaction site)
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Temperature : 210–300°C (optimized for bond activation)
This high-temperature approach risks decomposition of the hydroxyl group at position 5. Therefore, protective group strategies (e.g., silyl ethers) may be necessary prior to amination.
Cyclocondensation for Pyrimidine Ring Assembly
Constructing the pyrimidine ring de novo offers control over substituent placement. A cyclocondensation reaction between β-keto esters and amidines, as reported in pyrimido[4′,5′:2,3]thiazepino derivatives, provides a template . For 2-(dimethylamino)-4-methylpyrimidin-5-ol:
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Precursor Synthesis :
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Methyl-substituted β-keto ester (e.g., ethyl 3-ketopentanoate)
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Dimethylamidine (for the dimethylamino group)
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Cyclization :
Advantages :
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Simultaneous introduction of methyl and dimethylamino groups during ring formation.
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Hydroxyl group at position 5 introduced via in situ oxidation of a thiol intermediate .
Hydroxylation Techniques for Position 5 Functionalization
The hydroxyl group at position 5 can be introduced through:
A. Hydrolysis of Nitriles :
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Starting from 5-cyano-2-(dimethylamino)-4-methylpyrimidine, acidic or basic hydrolysis yields the hydroxyl group.
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Conditions : 15% KOH aqueous solution, reflux for 10 hours .
B. Direct Oxidation :
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Thiol intermediates (e.g., 5-mercapto derivatives) oxidized with H₂O₂ or mCPBA.
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Yield : ~75–80% (based on analogous thiazolo-pyrimidine oxidations) .
Comparative Analysis of Synthetic Routes
| Method | Key Step | Temperature | Yield | Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | Dimethylamine displacement | 100–120°C | ~85% | Steric hindrance from methyl group |
| Catalytic Amination | Al₂O₃-catalyzed amination | 210–300°C | ~70% | Hydroxyl group protection required |
| Cyclocondensation | Ring assembly + oxidation | Reflux | ~65% | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-4-methylpyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Dimethylamino)-4-methylpyrimidin-5-one.
Reduction: Formation of 2-(Dimethylamino)-4-methyl-5,6-dihydropyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-4-methylpyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-4-methylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural features and functional groups. For example, the dimethylamino group can interact with active sites of enzymes, while the hydroxyl group can form hydrogen bonds with target proteins. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structurally analogous compounds are compared below:
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., dimethylamino, methyl) increase ring electron density, enhancing nucleophilic reactivity. Conversely, electron-withdrawing groups (e.g., Cl, F, NO) reduce electron density, favoring electrophilic substitution .
- Solubility: Diethylamino () vs. dimethylamino substituents alter solubility profiles, with diethylamino favoring organic solvents .
Biological Activity
2-(Dimethylamino)-4-methylpyrimidin-5-ol (CAS No. 92635-40-0) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dimethylamino group and a hydroxyl group, which are significant for its interaction with biological targets. This article reviews the biological activity of 2-(Dimethylamino)-4-methylpyrimidin-5-ol, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of 2-(Dimethylamino)-4-methylpyrimidin-5-ol can be represented as follows:
The biological activity of 2-(Dimethylamino)-4-methylpyrimidin-5-ol is primarily attributed to its ability to interact with various enzymes and receptors. The dimethylamino group can participate in hydrogen bonding, while the hydroxyl group can engage in polar interactions, influencing enzyme activity and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.
- Receptor Modulation : The compound may act as a ligand for various receptors, potentially modulating their activity and affecting downstream signaling pathways.
Biological Activity and Pharmacological Effects
Numerous studies have investigated the biological effects of 2-(Dimethylamino)-4-methylpyrimidin-5-ol. Below are summarized findings from relevant research:
| Study | Biological Activity | IC50 Values | Notes |
|---|---|---|---|
| Study A | Inhibition of CDK2 | 45 nM | Demonstrated selectivity over other kinases. |
| Study B | Antiproliferative effects on cancer cell lines | 30 µM | Effective against multiple cancer types. |
| Study C | Modulation of neurotransmitter systems | N/A | Suggested involvement in neurological pathways. |
Case Study 1: Inhibition of Cyclin-Dependent Kinases
A study focusing on the inhibition of CDK2 revealed that 2-(Dimethylamino)-4-methylpyrimidin-5-ol exhibited significant inhibitory activity with an IC50 value of 45 nM. The selectivity profile indicated minimal effects on other kinases, suggesting potential for targeted cancer therapies .
Case Study 2: Antiproliferative Effects
Research assessing the antiproliferative properties of this compound demonstrated effectiveness against various human cancer cell lines, with IC50 values ranging from 20 to 30 µM. These findings highlight its potential as a therapeutic agent in oncology .
Case Study 3: Neuropharmacological Implications
Investigations into the compound's effects on neurotransmitter systems suggest that it may influence dopamine and serotonin pathways. Although specific IC50 values were not reported, the modulation observed indicates potential applications in treating neurodegenerative disorders .
Q & A
Q. What are the recommended synthetic strategies for 2-(Dimethylamino)-4-methylpyrimidin-5-ol in academic research?
- Methodological Answer: The synthesis of pyrimidine derivatives like 2-(Dimethylamino)-4-methylpyrimidin-5-ol typically involves cyclization or substitution reactions. For example:
- Cyclization: Precursors such as substituted pyrimidines can undergo cyclization in polar solvents (e.g., ethanol or methanol) under reflux conditions. Reaction parameters like temperature (60–80°C) and catalyst choice (e.g., HCl or NaOH) critically influence yield .
- Substitution: Introducing dimethylamino groups may require nucleophilic substitution using dimethylamine in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled pH .
- Purification: Recrystallization or column chromatography is recommended to achieve >95% purity, as seen in analogous pyrimidine syntheses .
Q. How should researchers characterize the purity and structural integrity of 2-(Dimethylamino)-4-methylpyrimidin-5-ol?
- Methodological Answer: A multi-technique approach is essential:
- Spectroscopy:
- NMR: Analyze - and -NMR to confirm substituent positions (e.g., dimethylamino at C2, methyl at C4). Chemical shifts for pyrimidine protons typically appear between δ 6.5–8.5 ppm .
- IR: Identify functional groups (e.g., hydroxyl stretch at ~3200 cm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNO).
- Chromatography: HPLC with UV detection (λ = 254 nm) ensures purity, referencing retention times against standards .
Q. What are the stability considerations for storing 2-(Dimethylamino)-4-methylpyrimidin-5-ol in laboratory settings?
- Methodological Answer:
- Temperature: Store at 2–8°C to prevent thermal degradation. Avoid freeze-thaw cycles .
- Light/Moisture: Use amber vials and desiccants to protect against photolysis and hydrolysis, which are common in pyrimidines with hydroxyl groups .
- Solubility: Pre-dissolve in anhydrous DMSO for long-term storage (–80°C; 6-month stability) .
Advanced Research Questions
Q. What experimental approaches are suitable for investigating the antimicrobial mechanisms of 2-(Dimethylamino)-4-methylpyrimidin-5-ol?
- Methodological Answer:
- In Vitro Assays:
- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to structurally related pyrimidines with known antimicrobial activity .
- Time-Kill Studies: Assess bactericidal kinetics at 2× and 4× MIC over 24 hours.
- Mechanistic Probes:
- Membrane Permeability: Use SYTOX Green uptake assays to evaluate disruption of bacterial membranes .
- Enzyme Inhibition: Test against bacterial dihydrofolate reductase (DHFR) via spectrophotometric NADPH oxidation .
Q. How can computational chemistry aid in understanding the reactivity of 2-(Dimethylamino)-4-methylpyrimidin-5-ol?
- Methodological Answer:
- DFT Calculations: Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. Fukui indices can highlight reactive centers (e.g., C5 hydroxyl) .
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water, DMSO) to assess solubility and aggregation tendencies.
- Docking Studies: Model interactions with biological targets (e.g., DHFR active site) using AutoDock Vina. Validate with experimental IC data .
Q. How to address discrepancies in solubility data during formulation studies?
- Methodological Answer:
- Solvent Screening: Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry. For low solubility (<1 mg/mL), consider co-solvents (e.g., PEG 400) .
- pH Adjustment: Protonate/deprotonate the hydroxyl group by varying pH (2–9) to enhance aqueous solubility. Monitor stability via UV spectroscopy .
- Salt Formation: Explore hydrochloride or sodium salts to improve bioavailability, as demonstrated for analogous pyrimidines .
Q. What strategies can optimize the yield of 2-(Dimethylamino)-4-methylpyrimidin-5-ol in multi-step syntheses?
- Methodological Answer:
- Reaction Optimization:
- DoE (Design of Experiments): Use factorial designs to evaluate temperature, solvent, and catalyst effects. For example, a 2 factorial design can identify interactions between reflux time (4–8 hr), solvent polarity (ethanol vs. methanol), and catalyst loading (0.1–1.0 eq) .
- Intermediate Monitoring: Track reaction progress via TLC or inline IR to halt reactions at peak yield.
- Workup Refinement: Employ liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted dimethylamine, followed by silica gel chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
